REACTION_CXSMILES
|
[S:1](F)(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH2:16]>C(OCC)(=O)C>[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH:16][S:1](=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2]
|
Name
|
|
Quantity
|
5.26 g
|
Type
|
reactant
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)F
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with saline solution
|
Type
|
CUSTOM
|
Details
|
The residue obtained by evaporation of the organic phase
|
Type
|
CUSTOM
|
Details
|
is crystallised from diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried at 60° C.
|
Name
|
|
Type
|
|
Smiles
|
CN(CCNS(=O)(C1=CC=C(C=C1)N)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1](F)(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH2:16]>C(OCC)(=O)C>[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH:16][S:1](=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2]
|
Name
|
|
Quantity
|
5.26 g
|
Type
|
reactant
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)F
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with saline solution
|
Type
|
CUSTOM
|
Details
|
The residue obtained by evaporation of the organic phase
|
Type
|
CUSTOM
|
Details
|
is crystallised from diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried at 60° C.
|
Name
|
|
Type
|
|
Smiles
|
CN(CCNS(=O)(C1=CC=C(C=C1)N)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |